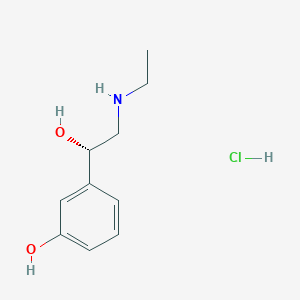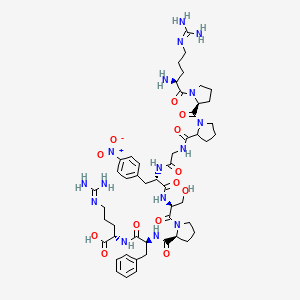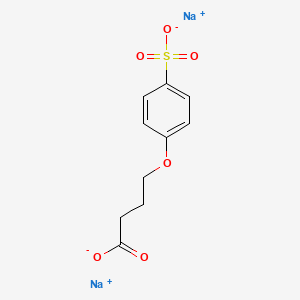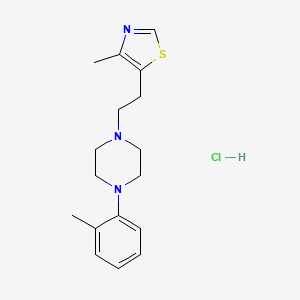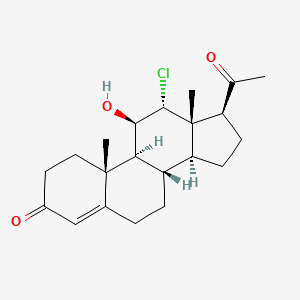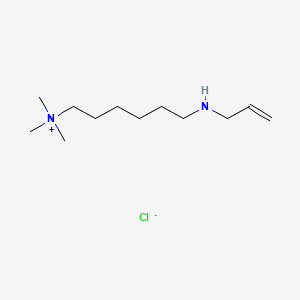
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- is a complex organic compound with a unique structure that includes a benzamide core substituted with amino, chloro, cyclopropyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Substitution Reactions: The introduction of the amino, chloro, and methoxy groups is achieved through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.
Final Coupling: The final step involves coupling the substituted benzamide with the appropriate amine to introduce the N-(2-(cyclopropyl(1-methylethyl)amino)ethyl) group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylamino)ethyl)-2-methoxy-
- Benzamide, 4-amino-5-chloro-N-(2-(isopropylamino)ethyl)-2-methoxy-
Uniqueness
The uniqueness of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropyl(1-methylethyl)amino)ethyl)-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl(1-methylethyl)amino group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.
Eigenschaften
CAS-Nummer |
126105-20-2 |
|---|---|
Molekularformel |
C16H24ClN3O2 |
Molekulargewicht |
325.83 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H24ClN3O2/c1-10(2)20(11-4-5-11)7-6-19-16(21)12-8-13(17)14(18)9-15(12)22-3/h8-11H,4-7,18H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
VQKFWQMKOKRFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



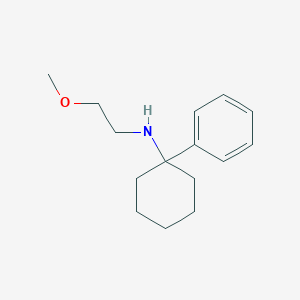
![N-[2-(3,4-diethoxyphenyl)-2-methoxyethyl]-1-methylpyrrolidin-2-imine](/img/structure/B12732948.png)
